Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate
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Description
Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N4O5S and its molecular weight is 370.42. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazoles, the class of compounds to which “Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate” belongs, are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .
Mode of action
The mode of action of thiazoles can vary widely, depending on their specific structure and the target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity .
Biochemical pathways
Thiazoles can affect a variety of biochemical pathways, again depending on their specific structure and target. These can include metabolic pathways, signal transduction pathways, and others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely and are influenced by their specific structure. Some thiazoles are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of thiazoles can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation, among others .
Action environment
The action, efficacy, and stability of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound’s interaction with proteins involved in inflammatory pathways suggests its potential as an anti-inflammatory agent . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts essential enzymatic functions, leading to cell death . In mammalian cells, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune response . This modulation can result in altered gene expression and changes in cellular metabolism, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity . This inhibition can lead to downstream effects, such as reduced production of inflammatory mediators or disruption of bacterial cell wall synthesis. Additionally, the compound may influence gene expression by modulating transcription factors or signaling pathways involved in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its antimicrobial and anti-inflammatory effects, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s therapeutic potential and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, some studies suggest that the compound may also localize to specific organelles, such as the mitochondria, influencing their function and activity.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-3-24-15(22)19-6-4-10(5-7-19)16-12(20)8-11-9-25-13(17-11)18-14(21)23-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGECVINFBNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.